molecular formula C19H22N4O4 B11662587 6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11662587
M. Wt: 370.4 g/mol
InChI Key: UIWDMJYFIMEZFS-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions One common method involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrano[2,3-c]pyrazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The presence of the 4-hydroxy-3,5-dimethoxyphenyl group in 6-amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H22N4O4/c1-19(2,3)16-14-13(10(8-20)17(21)27-18(14)23-22-16)9-6-11(25-4)15(24)12(7-9)26-5/h6-7,13,24H,21H2,1-5H3,(H,22,23)

InChI Key

UIWDMJYFIMEZFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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